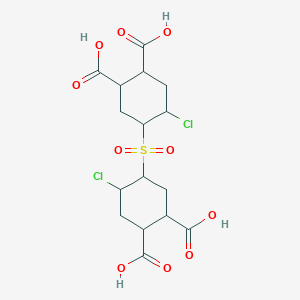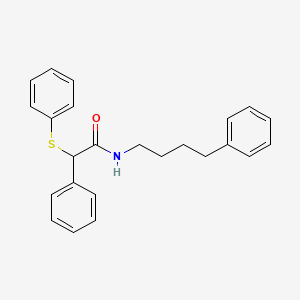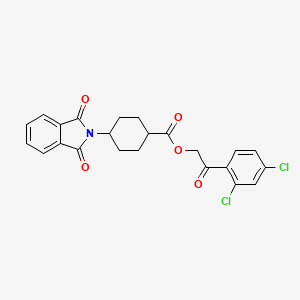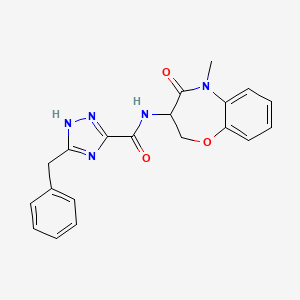
4,4'-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4,4’-sulfonilbis(5-clorociclohexano-1,2-dicarboxílico) es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo sulfonilo que une dos anillos de clorociclohexano, cada uno sustituido con grupos de ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 4,4’-sulfonilbis(5-clorociclohexano-1,2-dicarboxílico) típicamente implica un proceso de varios pasos. Un método común incluye la sulfonilación del ácido 5-clorociclohexano-1,2-dicarboxílico con un reactivo de cloruro de sulfonilo en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de una base, como la piridina, para facilitar la formación del puente sulfonilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso estaría optimizado para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como cristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4,4’-sulfonilbis(5-clorociclohexano-1,2-dicarboxílico) puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para alterar el estado de oxidación del grupo sulfonilo u otros sustituyentes.
Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el cianuro de potasio (KCN) pueden emplearse para reacciones de sustitución.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción podría producir alcoholes o hidrocarburos.
Aplicaciones Científicas De Investigación
El ácido 4,4’-sulfonilbis(5-clorociclohexano-1,2-dicarboxílico) tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en la producción de polímeros, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 4,4’-sulfonilbis(5-clorociclohexano-1,2-dicarboxílico) implica su interacción con objetivos moleculares como las enzimas y los receptores. El grupo sulfonilo puede formar fuertes interacciones con residuos de aminoácidos en las proteínas, potencialmente inhibiendo o modificando su actividad. Los grupos de ácido carboxílico también pueden participar en enlaces de hidrógeno e interacciones electrostáticas, influyendo aún más en los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4,4'-sulfonildifenóico: Estructura similar, pero con anillos de benceno en lugar de anillos de ciclohexano.
Ácido 4,4'-sulfonilbis(benzoico): Otro compuesto relacionado con anillos de benceno y puentes sulfonilo.
Singularidad
El ácido 4,4’-sulfonilbis(5-clorociclohexano-1,2-dicarboxílico) es único debido a sus anillos de ciclohexano clorados, que le confieren propiedades químicas y físicas distintas en comparación con sus análogos de anillo de benceno. Esta singularidad lo hace valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C16H20Cl2O10S |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfonylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H20Cl2O10S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)29(27,28)12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
DERAMYORCBINPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC(C1S(=O)(=O)C2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12464602.png)
![2-{3-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464608.png)




![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464679.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)
